

An In-depth Technical Guide to the Biological Activity of Lansoprazole Sulfide-d4

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Compound of Interest

Compound Name: *Lansoprazole Sulfide-d4*

Cat. No.: *B562738*

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Introduction

Lansoprazole Sulfide-d4 is the deuterated stable isotope-labeled form of Lansoprazole Sulfide. Lansoprazole Sulfide is a primary and active metabolite of Lansoprazole, a widely used proton pump inhibitor (PPI). While Lansoprazole is known for its potent inhibition of gastric H⁺/K⁺ ATPase, its metabolite, Lansoprazole Sulfide, has garnered significant attention for its distinct biological activities, particularly its promising anti-tuberculous properties. The deuterium labeling in **Lansoprazole Sulfide-d4** makes it an invaluable tool in pharmacokinetic studies and as an internal standard in analytical assays, ensuring precise quantification. This guide provides a comprehensive overview of the biological activity of Lansoprazole Sulfide, with the understanding that the deuterated form (d4) is expected to exhibit analogous biological effects. The primary focus will be on its anti-mycobacterial activity, with additional insights into its effects on other cellular targets.

Quantitative Biological Data

The biological activity of Lansoprazole Sulfide has been quantified in several key studies. The following tables summarize the available data.

Table 1: Anti-mycobacterial Activity of Lansoprazole Sulfide

Assay Type	Organism/Syst em	Parameter	Value	Reference(s)
Broth Microdilution	Mycobacterium tuberculosis	IC50	0.46 μ M	[1][2][3]
Intracellular Assay	Mycobacterium tuberculosis in fibroblasts	IC50	0.59 μ M	[1][2][3]
Inverted Membrane Vesicle (IMV) Acidification Assay	Mycobacterium smegmatis	IC50	~860 nM	[4]

Table 2: Pharmacokinetic Parameters of Lansoprazole Sulfide in Rats

Administration Route	Dose	Tissue	Peak Concentration (Cmax)	Reference(s)
Intraperitoneal (i.p.)	15 mg/kg	Plasma	7841.1 ng/mL	[5]
Intraperitoneal (i.p.)	15 mg/kg	Lung	9761.2 ng/mL	[5]

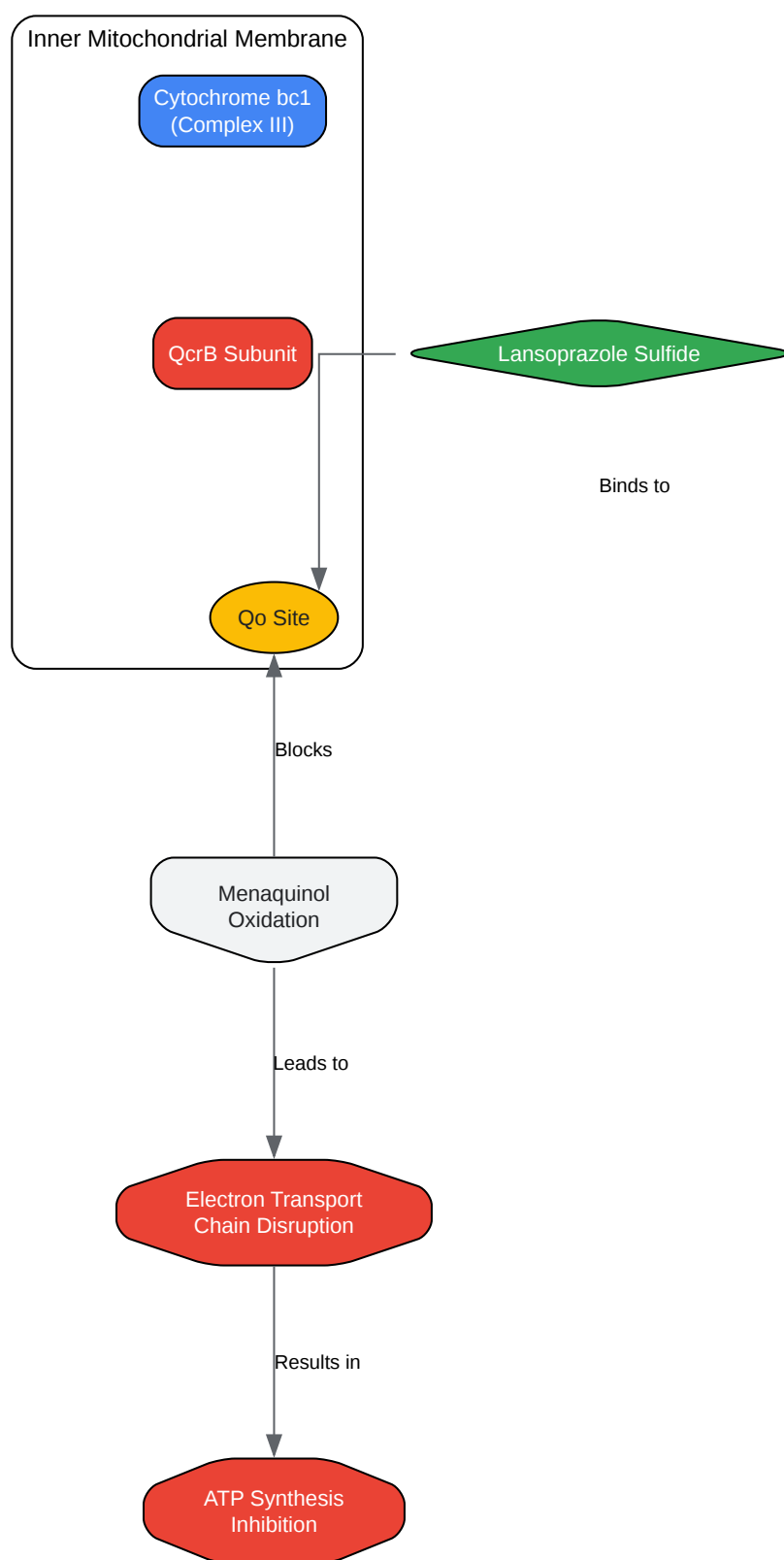
Mechanism of Action

Lansoprazole Sulfide exhibits a multi-target profile, with its most profound and well-characterized activity being the inhibition of the mycobacterial respiratory chain.

Inhibition of Mycobacterial Respiratory Supercomplex III₂IV₂

The primary anti-tuberculous mechanism of Lansoprazole Sulfide is the inhibition of the cytochrome bc1 complex (Complex III) within the respiratory supercomplex III₂IV₂ of

mycobacteria.[6] This supercomplex is crucial for cellular respiration and ATP synthesis.[4] Lansoprazole Sulfide binds to the Q_o cavity of the QcrB subunit of Complex III, effectively blocking the oxidation of menaquinol.[6][7] This inhibition disrupts the electron transport chain, leading to a collapse of the proton motive force and ultimately, bacterial cell death.[6] High-resolution cryo-electron microscopy has elucidated the binding mode of Lansoprazole Sulfide within this complex.[7]



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Figure 1. Mechanism of Lansoprazole Sulfide action on the mycobacterial respiratory chain.

Other Biological Activities

Beyond its anti-mycobacterial effects, Lansoprazole and its metabolites have been shown to interact with other cellular targets:

- **Inhibition of Fatty Acid Synthase (FASN):** Lansoprazole has been identified as an inhibitor of the thioesterase domain of FASN, an enzyme overexpressed in many cancer cells.^[8] A hydroxylated metabolite, 5-Hydroxy Lansoprazole Sulfide, was found to be even more active and inhibits the enoyl reductase domain of FASN.^[8] This suggests that Lansoprazole and its metabolites may have potential as anti-cancer agents by disrupting lipid metabolism in tumor cells.
- **Inhibition of Chloride Channels:** Lansoprazole and its activated sulfenamide form can block swelling-dependent chloride channels (IClswell).^{[9][10]} This action, in conjunction with its effect on the proton pump, could contribute to the overall reduction of gastric acid secretion.^[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of Lansoprazole Sulfide.

Determination of Anti-mycobacterial Activity (IC₅₀)

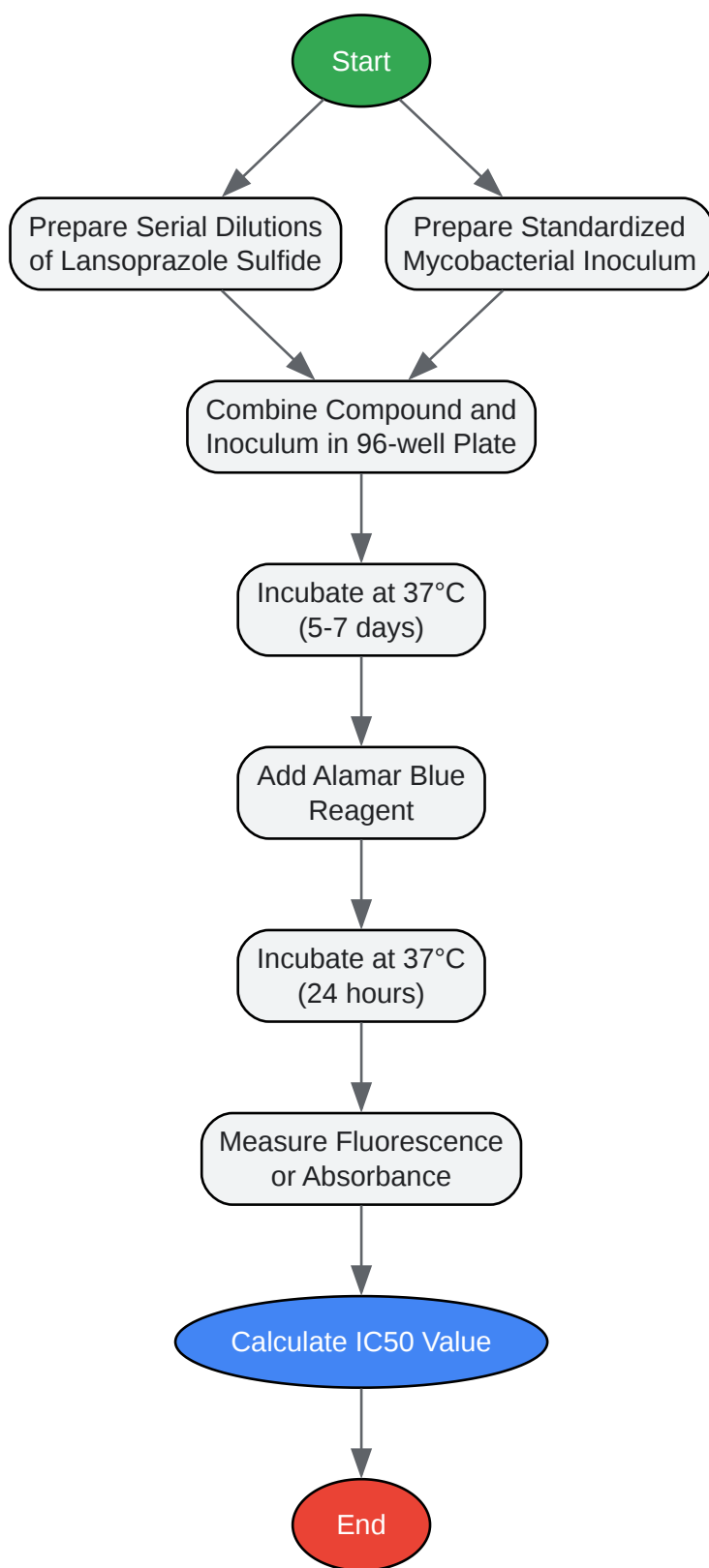
A common method for determining the in vitro anti-mycobacterial activity is the microplate Alamar Blue assay (MABA).

Protocol Overview:

- **Preparation of Reagents:** Prepare a stock solution of Lansoprazole Sulfide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in mycobacterial growth medium (e.g., 7H9 broth).
- **Bacterial Culture:** Grow *Mycobacterium tuberculosis* to mid-log phase and dilute to a standardized inoculum.
- **Assay Setup:** In a 96-well microplate, add the bacterial inoculum to wells containing the serially diluted Lansoprazole Sulfide. Include positive (bacteria only) and negative (medium

only) controls.

- Incubation: Incubate the plates at 37°C for a defined period (typically 5-7 days).
- Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for an additional 24 hours.
- Data Acquisition: Measure fluorescence or absorbance to determine cell viability. The IC₅₀ is calculated as the concentration of the compound that inhibits bacterial growth by 50% compared to the control.



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Figure 2. Workflow for determining the anti-mycobacterial IC₅₀ of Lansoprazole Sulfide.

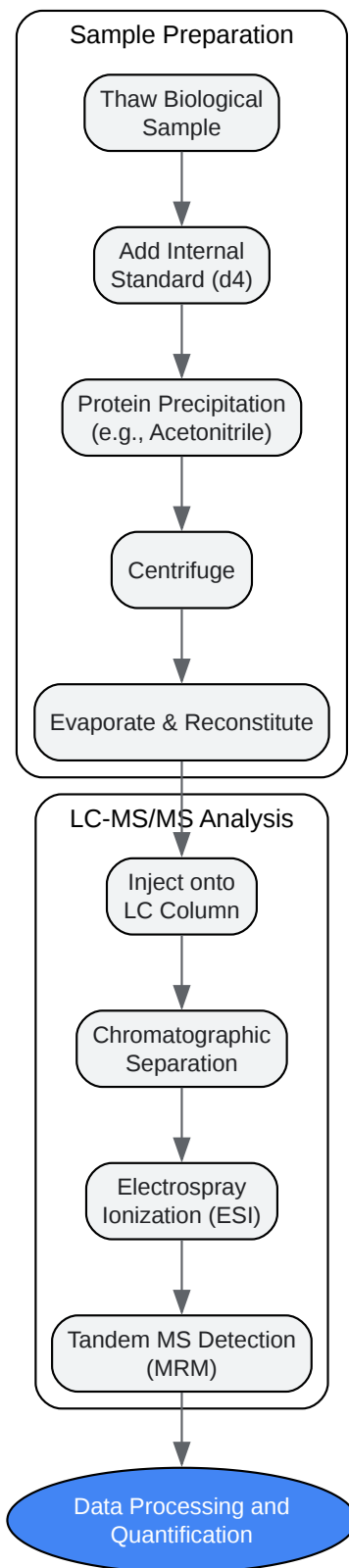
Pharmacokinetic Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying Lansoprazole Sulfide and its deuterated form in biological matrices.

Protocol Overview:

- Sample Preparation:
 - Thaw plasma or tissue homogenate samples.
 - Add an internal standard (**Lansoprazole Sulfide-d4** is used for the quantification of Lansoprazole Sulfide, and a different standard would be needed for the d4 variant itself).
 - Precipitate proteins using a solvent like acetonitrile.
 - Centrifuge to pellet the precipitated proteins.
 - Evaporate the supernatant to dryness and reconstitute in the mobile phase.
- Chromatographic Separation:
 - Inject the reconstituted sample onto a reverse-phase C18 column.
 - Use a mobile phase gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) to separate the analyte from other matrix components.
- Mass Spectrometric Detection:
 - Use an electrospray ionization (ESI) source in positive ion mode.
 - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
- Data Analysis:
 - Generate a calibration curve using standards of known concentrations.

- Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Figure 3. Workflow for the pharmacokinetic analysis of Lansoprazole Sulfide using LC-MS/MS.

Structural Analysis by Cryo-Electron Microscopy

Cryo-EM has been instrumental in visualizing the interaction of Lansoprazole Sulfide with its molecular target in mycobacteria.

Protocol Overview:

- **Sample Preparation:** Purify the mycobacterial respiratory supercomplex III₂IV₂. Incubate the purified complex with Lansoprazole Sulfide.
- **Grid Preparation:** Apply the complex-ligand solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze in liquid ethane to vitrify the sample.
- **Data Collection:** Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
- **Image Processing:**
 - Perform motion correction on the raw movie frames.
 - Estimate the contrast transfer function.
 - Automatically pick individual particle images.
 - Perform 2D and 3D classification to sort the particles into homogenous classes.
- **3D Reconstruction:** Generate a high-resolution 3D map of the supercomplex with the bound Lansoprazole Sulfide from the final set of classified particles.
- **Model Building and Refinement:** Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.

Conclusion

Lansoprazole Sulfide-d4 is a critical analytical tool for studying the pharmacokinetics of its non-deuterated counterpart, Lansoprazole Sulfide. The biological activity of Lansoprazole Sulfide is of significant interest, particularly its potent inhibitory effect on the respiratory chain of *Mycobacterium tuberculosis*. This unique mechanism of action, distinct from its parent compound's proton pump inhibition, positions Lansoprazole Sulfide as a promising lead for the development of new anti-tuberculosis therapies. Further research into its effects on other targets, such as FASN, may reveal additional therapeutic applications. The methodologies outlined in this guide provide a foundation for researchers to further explore the multifaceted biological profile of this intriguing molecule.

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